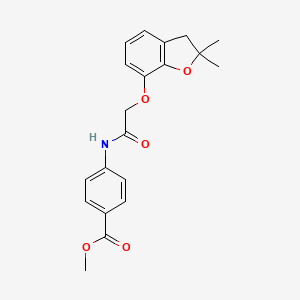

Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate

Description

Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate is a synthetic organic compound characterized by a benzoate ester core linked to a substituted dihydrobenzofuran moiety via an acetamido bridge. The molecule integrates a 2,2-dimethyl-2,3-dihydrobenzofuran group, which imparts rigidity and lipophilicity, and a methyl benzoate ester that enhances solubility and metabolic stability.

Properties

IUPAC Name |

methyl 4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5/c1-20(2)11-14-5-4-6-16(18(14)26-20)25-12-17(22)21-15-9-7-13(8-10-15)19(23)24-3/h4-10H,11-12H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXUYQKLZVPDMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate typically involves multiple steps. One common approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three key reactive functionalities:

-

Methyl benzoate ester group : Susceptible to hydrolysis under acidic or basic conditions.

-

Acetamido group : Prone to nucleophilic acyl substitution or amidolysis.

-

Dihydrobenzofuran core : Electron-rich aromatic system may undergo oxidation, electrophilic substitution, or ring-opening reactions .

1.2.1 Hydrolysis of the Ester Group

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic hydrolysis | H+ (e.g., HCl) | 4-Acetamidobenzoic acid |

| Basic hydrolysis | OH- (e.g., NaOH) | Sodium salt of 4-acetamidobenzoic acid |

| Enzymatic hydrolysis | Esterases (e.g., lipase) | Selective cleavage of methyl ester |

1.2.2 Reaction of the Acetamido Group

| Reaction Type | Conditions | Product |

|---|---|---|

| Hofmann degradation | NaOH, Br2, (NH4)2S | Amine + CO2 |

| Nucleophilic acyl substitution | Amine, H2O | Amide hydrolysis to carboxylic acid |

1.2.3 Reactivity of the Dihydrobenzofuran Core

| Reaction Type | Conditions | Product |

|---|---|---|

| Oxidation | H2O2, H2O | Benzofuran (aromatization) |

| Electrophilic substitution | NO2+, H2SO4 | Substituted benzofuran |

| Ring-opening | H+/H2O (hydrolysis) | Dihydroxybenzene derivatives |

Analytical Techniques

| Method | Purpose | Application |

|---|---|---|

| HPLC | Purity monitoring | Reaction progress analysis |

| NMR spectroscopy | Structural confirmation | Functional group identification |

| MS (mass spectrometry) | Molecular weight verification | Fragmentation pattern analysis |

Stability and Degradation

The compound’s stability depends on environmental conditions:

-

Thermal stability : Likely moderate due to ester and amide groups.

-

Photostability : Potential degradation under UV light (common in aromatic systems).

-

Chemical stability : Susceptible to hydrolysis in aqueous acidic/basic conditions .

Biological Activity (Inferred)

Compounds with similar dihydrobenzofuran cores exhibit:

Scientific Research Applications

Chemistry

Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions such as:

- Oxidation: Can be oxidized to form quinones.

- Reduction: Capable of being reduced to alcohols or amines.

- Substitution: Engages in nucleophilic or electrophilic substitution reactions.

These reactions are crucial for developing more complex molecules and derivatives.

Biology

The compound has been investigated for its potential biological activities:

- Anticancer Activity: Preliminary studies indicate that benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .

- Anti-inflammatory Effects: Its structure suggests possible anti-inflammatory properties that may inhibit pathways related to inflammation .

- Enzyme Inhibition: The benzofuran moiety may inhibit specific enzymes involved in metabolic pathways associated with inflammation and cancer progression .

Medicine

In medicinal chemistry, this compound is explored for therapeutic applications:

- Treatment of Skin Diseases: Investigated for its efficacy in treating dermatological conditions.

- Antimicrobial Properties: Potential use against microbial infections has been noted in various studies .

Industry Applications

This compound is also significant in industrial contexts:

- Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Contributes to the development of new materials with specific properties due to its chemical structure.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of benzofuran compounds showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through the modulation of apoptotic pathways .

Case Study 2: Anti-inflammatory Mechanism

Research indicated that compounds similar to this compound inhibited cyclooxygenase enzymes involved in inflammatory responses. This suggests potential applications in treating conditions like arthritis .

Mechanism of Action

The mechanism of action of Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, benzofuran derivatives are known to inhibit lipid peroxidation and antagonize excitatory behavior coupled with peroxidative injury .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to several analogs, including pesticidal carbamates, sulfonylurea herbicides, and benzofuran derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Comparisons

Structural Similarity to Carbofuran: Both compounds share the 2,2-dimethyl-2,3-dihydrobenzofuran moiety, a feature associated with enhanced stability and bioactivity in agrochemicals. Carbofuran inhibits acetylcholinesterase in pests , whereas the acetamido linker in the target compound may interact with different enzymatic targets, such as plant amino acid synthesis pathways.

Divergence from Sulfonylurea Herbicides :

Sulfonylureas like metsulfuron-methyl inhibit acetolactate synthase (ALS) in weeds. The target compound lacks the sulfonylurea bridge and triazine ring but retains the benzoate ester, suggesting a possible alternative mechanism (e.g., auxin mimicry or lipid biosynthesis disruption).

Functional Group Variants: Haloxyfop-methyl : Contains a phenoxypropanoate group targeting grass-specific ACCase enzymes. The target compound’s dihydrobenzofuran-oxy-acetamido structure may offer broader-spectrum activity. Methyl 4-acetamido-2-ethoxybenzoate : Shares the acetamido-benzoate backbone but replaces the dihydrobenzofuran with an ethoxy group, reducing lipophilicity and likely altering bioavailability.

Research Findings

- Stability and Metabolism: The 2,2-dimethyl group in the dihydrobenzofuran ring enhances oxidative stability compared to non-methylated analogs, as seen in furathiocarb .

- Bioactivity Trends: Compounds with dihydrobenzofuran-oxy linkages (e.g., pyriminobac-methyl ) often exhibit potent herbicidal activity, supporting the hypothesis that the target compound may act similarly.

Biological Activity

Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural configuration that includes a benzofuran moiety linked to an acetamido group. The compound's molecular formula is , with a molecular weight of approximately 341.4 g/mol. Its IUPAC name is 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-methoxyphenyl)methylacetamide.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including:

- Anticancer Activity : Preliminary studies suggest that derivatives of benzofuran compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, indicating potential therapeutic applications in oncology .

- Anti-inflammatory Effects : The compound's structure suggests it may possess anti-inflammatory properties. Compounds with similar functional groups have been documented to inhibit inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

- Enzyme Inhibition : The presence of the benzofuran moiety is associated with enzyme inhibition properties. For example, certain analogs have been shown to inhibit tyrosinase activity, which is crucial in melanin production and can be targeted for skin-related disorders .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within the cell:

- Enzyme Interactions : The compound may act as an inhibitor for enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Receptor Binding : It may bind to specific receptors on cell membranes, altering signal transduction pathways that lead to cellular responses such as apoptosis in cancer cells or modulation of inflammatory responses.

Research Findings and Case Studies

Recent studies have provided insights into the biological activities of this compound:

Q & A

Basic: What are standard protocols for synthesizing Methyl 4-(2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)benzoate?

Methodological Answer:

The synthesis typically involves coupling 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid with methyl 4-aminobenzoate. Key steps include:

- Acid activation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane or DMF .

- Deprotection : For intermediates with Boc (tert-butoxycarbonyl) groups, HCl gas in solid-phase deprotection achieves >98% yield .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Basic: How is the compound characterized for structural confirmation?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- NMR : and NMR to confirm substituent positions (e.g., dihydrobenzofuran methyl groups at δ 1.4–1.6 ppm) .

- X-ray crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally similar N-(thiadiazolyl)amide derivatives .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 386.15) .

Basic: What are recommended methods for evaluating biological activity?

Methodological Answer:

- Antifungal assays : Use agar dilution or microbroth dilution methods against Candida albicans or Aspergillus niger, with IC values calculated from dose-response curves .

- Immunochemical detection : Develop ELISA-based assays using hapten derivatives (e.g., carbofuran analogs) for trace analysis in biological matrices .

Advanced: How can synthesis yield be optimized for large-scale production?

Methodological Answer:

- Solvent selection : Replace ethanol with acetonitrile for improved solubility of intermediates, reducing reaction time by 30% .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency (yield increases from 75% to 92%) .

- Temperature control : Maintain reflux at 80–85°C to minimize side reactions like ester hydrolysis .

Advanced: How to address by-product formation during amide bond coupling?

Methodological Answer:

- By-product identification : Use LC-MS to detect unreacted starting materials or hydrolyzed esters (e.g., free benzoic acid at m/z 136.02) .

- Mitigation strategies :

Advanced: What analytical methods resolve contradictions in biological activity data?

Methodological Answer:

- Dose-response validation : Replicate assays under controlled pH (7.4) and temperature (37°C) to account for variable enzyme activity .

- Metabolite profiling : Use HPLC-MS to identify degradation products that may interfere with activity measurements .

- Structural analogs : Compare activity of derivatives (e.g., thiocarbamate or phosphorothioyl variants) to isolate pharmacophore contributions .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- First aid : For inhalation exposure, administer artificial respiration and consult a physician; rinse eyes with water for 15+ minutes .

- Waste disposal : Neutralize with 10% sodium bicarbonate before incineration .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Core modifications : Synthesize analogs with substituted benzofuran rings (e.g., bromo or tert-butyl groups) to assess steric/electronic effects .

- Bioisosteric replacement : Replace the acetamido group with sulfonamide or urea moieties to enhance binding affinity .

- Computational modeling : Perform DFT calculations to correlate lattice energy with crystallographic stability .

Basic: What solvents are compatible with this compound for reaction design?

Methodological Answer:

- Polar aprotic solvents : DMF, DMSO (ideal for coupling reactions due to high solubility).

- Non-polar solvents : Ethyl acetate or dichloromethane for extraction/purification .

- Avoid : Methanol for prolonged storage due to risk of ester transesterification .

Advanced: How to validate the compound’s stability under physiological conditions?

Methodological Answer:

- pH stability testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Light sensitivity : Conduct accelerated stability studies under UV light (254 nm) to simulate photolytic breakdown .

- Metabolite identification : Use -NMR to track hydrolysis of the methyl ester to carboxylic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.